molecular formula C25H24N4O3 B2705803 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1216979-00-8

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2705803
CAS No.: 1216979-00-8
M. Wt: 428.492
InChI Key: ZMRHZAFOEFKPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two distinct heterocyclic systems—a 1,2,4-oxadiazole and a 2-oxo-1,2-dihydropyridine (2-pyridone)—linked through an acetamide spacer. The 1,2,4-oxadiazole ring is a well-characterized pharmacophore known for its metabolic stability and is frequently employed in drug discovery as a bioisostere for ester and amide functionalities . Compounds featuring this moiety are often investigated for a range of biological activities. The specific substitution pattern on the oxadiazole ring with a 4-methylphenyl group and the presence of the lipophilic isopropylphenyl group on the acetamide nitrogen suggest this molecule is designed for targeted interaction with biological systems. Researchers can leverage this compound as a key intermediate or a chemical probe for developing novel therapeutic agents, studying enzyme inhibition, or probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for Research Use Only (RUO) and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-16(2)18-8-11-21(12-9-18)26-22(30)15-29-14-20(10-13-23(29)31)25-27-24(28-32-25)19-6-4-17(3)5-7-19/h4-14,16H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRHZAFOEFKPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: This step involves the reaction of cyclohexyl derivatives with the tetrahydrofuran ring, often using coupling agents such as carbodiimides.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Formation of the Benzamide Moiety: This involves the reaction of the intermediate compound with benzoyl chloride or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
This compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for the targeting of specific enzymes or receptors, making it a candidate for creating drugs aimed at treating various diseases. For instance, the oxadiazole and pyridine components can interact with biological targets to modulate their activity, which is crucial in drug design and development.

Therapeutic Potential:
Research indicates that derivatives of this compound may have applications in treating conditions such as cancer and inflammatory diseases. The ability to inhibit or modulate enzyme activity suggests its use in developing therapies for conditions where enzyme dysregulation is a factor .

Materials Science

Electronic and Optical Properties:
The unique heterocyclic structure of this compound makes it suitable for applications in materials science. It can be used to develop new materials with specific electronic or optical properties. This includes potential uses in organic electronics, photonic devices, and sensors.

Nanotechnology:
In nanotechnology, this compound could be utilized to create nanomaterials with enhanced properties due to its complex structure. The integration of such compounds into nanostructures may lead to advancements in drug delivery systems and targeted therapies .

Organic Synthesis

Building Block for Complex Molecules:
As an intermediate in organic synthesis, this compound can facilitate the creation of more complex molecules. Its versatile structure allows chemists to modify it further to yield a variety of derivatives that may possess unique biological or chemical properties .

Synthetic Pathways:
The synthetic routes for producing this compound typically involve multi-step organic reactions. These include the preparation of the oxadiazole ring followed by coupling with pyridine derivatives and acylation with acetamide derivatives. Such synthetic strategies are essential for scaling up production while maintaining high yields and purity .

Summary Table of Applications

Field Application
Medicinal ChemistryDrug development targeting specific enzymes/receptors; potential therapies for cancer/inflammation
Materials ScienceDevelopment of materials with unique electronic/optical properties; applications in nanotechnology
Organic SynthesisIntermediate for complex molecules; versatile building block in synthetic pathways

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Core Structure Substituents Biological Target / Activity Key Data
Target Compound 1,2,4-Oxadiazole + 2-oxo-dihydropyridine - 4-Methylphenyl (oxadiazole)
- N-(4-isopropylphenyl)
Hypothesized: TRPA1, GPR-17 N/A (structural inference)
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide () 1,2,4-Oxadiazole + 2-oxo-dihydropyridine - 4-Chlorophenyl (oxadiazole)
- 4,6-Dimethyl (pyridine)
- N-(4-isopropylphenyl)
Unspecified (structural analog) Increased electron-withdrawing effect from Cl may enhance binding affinity vs. methyl
GPR-17 Ligand () 1,2,4-Triazole + sulfanyl-acetamide - Morpholine-sulfonylphenyl
- Trifluoromethoxyphenyl
- N-(4-isopropylphenyl)
GPR-17 (neurological/inflammatory pathways) Demonstrates role of sulfanyl and trifluoromethoxy groups in receptor specificity
HC-030031 () Tetrahydropurin-yl acetamide - 1,3-Dimethyl-tetrahydropurin
- N-(4-isopropylphenyl)
TRPA1 antagonist (IC50: 4–10 μM) Reduced airway inflammation in asthma models; highlights importance of N-isopropylphenyl
Hydroxyacetamide Derivatives () 1,2,4-Triazole + imidazolone - Substituted phenyl/methyl
- Hydroxyacetamide
Antiproliferative activity Emphasizes acetamide’s role in cytotoxicity; oxadiazole vs. triazole core alters mechanism

Key Insights

Lipophilicity: The 4-isopropylphenyl group (common in HC-030031 and the target compound) increases lipophilicity, favoring CNS penetration but possibly reducing solubility .

Biological Targets :

  • TRPA1 antagonists (e.g., HC-030031) rely on the N-isopropylphenyl group for activity, suggesting the target compound may share this target .
  • GPR-17 ligands () highlight the impact of sulfanyl and trifluoromethoxy groups, which are absent in the target compound but could guide future modifications .

Synthetic Routes :

  • Oxadiazole derivatives (e.g., ) are synthesized via cycloaddition or multi-component reactions, while triazole-acetamides () involve coupling with sulfanyl intermediates. The target compound likely follows similar protocols with tailored starting materials .

Therapeutic Potential

  • Oncology : Antiproliferative acetamides () indicate possible repurposing with optimization.
  • Neurological Disorders : The GPR-17 ligand () implies CNS applicability if pharmacokinetics are favorable.

Biological Activity

The compound 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O3C_{24}H_{24}N_4O_3, with a molecular weight of approximately 420.47 g/mol. The structure includes a dihydropyridine moiety, an oxadiazole ring, and various aromatic groups which contribute to its chemical behavior and biological activity.

PropertyValue
Molecular FormulaC24H24N4O3
Molecular Weight420.47 g/mol
IUPAC Name2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
LogP3.5
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazides.
  • Construction of the dihydropyridine framework via condensation reactions.
  • Final acylation to introduce the acetamide functionality.

Anticancer Properties

Research indicates that compounds featuring oxadiazole and dihydropyridine moieties exhibit significant anticancer activities. A study demonstrated that derivatives similar to this compound showed inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can reduce inflammation markers in vitro and in vivo models by inhibiting key enzymes involved in inflammatory processes such as COX and LOX.

Antimicrobial Activity

Preliminary evaluations suggest that the compound exhibits antimicrobial properties against a range of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds derived from oxadiazole derivatives. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties, researchers found that compounds with similar structural features inhibited TNF-alpha production in macrophages, leading to reduced inflammation in animal models .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Step 1: Formation of the 1,2,4-oxadiazole ring by reacting nitrile derivatives with hydroxylamine under reflux conditions .
  • Step 2: Coupling the oxadiazole intermediate with a functionalized pyridinone moiety using catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours .
  • Step 3: Acetamide group introduction via nucleophilic substitution or amidation reactions. Key Optimization Parameters :
ParameterOptimal ConditionReference
CatalystPyridine/Zeolite
Temperature150°C
Reaction Time5 hours

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR Spectroscopy : Confirm proton environments (e.g., oxadiazole protons at δ 8.5–9.0 ppm, pyridinone carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₂₄H₂₃N₄O₃ requires m/z ≈ 439.17) .
  • Elemental Analysis : Ensure <1% deviation from theoretical C/H/N values .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Prioritize assays aligned with the compound’s structural motifs (e.g., oxadiazoles for kinase inhibition):

  • Antiproliferative Activity : MTT assay using cancer cell lines (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases .
  • Solubility Screening : Use shake-flask method with buffered solutions (pH 1–7.4) to guide formulation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Apply Design of Experiments (DoE) to identify critical factors:

  • Variables : Catalyst loading, solvent polarity (e.g., DMF vs. acetonitrile), and temperature gradients .
  • Response Surface Modeling : Statistically optimize interactions between variables (e.g., 10% pyridine increases yield by 15% vs. 5% loading) . Example Data :
Catalyst Loading (%)Yield (%)
562
1078
1573

Q. How to resolve contradictory solubility data reported in literature?

Conduct dynamic solubility profiling :

  • Techniques : Differential Scanning Calorimetry (DSC) to assess crystallinity vs. amorphous content .
  • Solvent Screening : Test polar (e.g., DMSO) and non-polar (e.g., hexane) solvents to identify discrepancies caused by polymorphism .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents on the oxadiazole (e.g., replace 4-methylphenyl with 4-fluorophenyl) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity . Example SAR Table :
Substituent (R)IC₅₀ (μM)
4-Methylphenyl0.45
4-Fluorophenyl0.28
4-Chlorophenyl0.67

Q. How to assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • HPLC Monitoring : Track degradation products over 24 hours (e.g., hydrolysis of the acetamide group) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Molecular Docking : Simulate binding to target proteins (e.g., PARP or EGFR kinases) using AutoDock Vina .
  • Kinase Profiling : Use a panel of 50+ kinases to identify primary targets (e.g., IC₅₀ < 1 μM for JAK2) .

Key Notes

  • Data Contradictions : Cross-validate solubility and stability data using orthogonal methods (e.g., NMR vs. HPLC) .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid referencing non-peer-reviewed sources (e.g., BenchChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.